

Technical Support Center: N6F11 and TRIM25 Expression

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Compound of Interest		
Compound Name:	N6F11	
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This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with the ferroptosis inducer **N6F11** and the E3 ubiquitin ligase TRIM25.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between N6F11 and TRIM25?

A1: **N6F11** is a small molecule compound that acts as a selective ferroptosis inducer.[1] It functions by binding directly to the RING domain of the E3 ubiquitin ligase TRIM25.[2][3][4] This binding event triggers TRIM25 to mediate the K48-linked ubiquitination of Glutathione Peroxidase 4 (GPX4), targeting GPX4 for proteasomal degradation.[2] The degradation of GPX4, a key enzyme in preventing lipid peroxidation, leads to ferroptotic cell death.[2][5][6] Notably, this mechanism appears to be selective for cancer cells, as TRIM25 is more abundantly expressed in cancer cells compared to immune cells.[3][5]

Q2: How is TRIM25 expression regulated?

A2: TRIM25 expression is regulated at both the transcriptional and post-transcriptional levels. Its transcription can be induced by type I interferons and estrogen.[7] Post-transcriptionally, TRIM25 expression is negatively regulated by various microRNAs (miRNAs), such as miR-30a and miR-202-5p, which bind to the 3' untranslated region (3' UTR) of TRIM25 mRNA, leading to its degradation or inhibition of translation.[7]



Q3: What are the key functions of TRIM25?

A3: TRIM25, a member of the Tripartite Motif (TRIM) family of E3 ubiquitin ligases, is involved in a wide range of cellular processes.[7][8][9] Its best-known role is in the innate immune response to RNA viruses, where it ubiquitinates the RIG-I receptor, a crucial step for initiating an antiviral response.[10][11][12] TRIM25 also plays roles in carcinogenesis, cell proliferation, and the regulation of mRNA stability.[8][13] It can modify target proteins through both K63-linked polyubiquitination, which is often involved in signaling, and K48-linked polyubiquitination, which typically leads to proteasomal degradation.[8][13]

Q4: Why might I be seeing inconsistent TRIM25 protein levels in my experiments?

A4: Inconsistent TRIM25 protein levels can arise from several factors. TRIM25 is subject to auto-ubiquitination, which can affect its stability.[14][15] Its expression can be influenced by the cell's interferon status, so variations in cell culture conditions or viral contamination could alter its levels.[13] Additionally, several cellular and viral proteins are known to interact with and regulate TRIM25. For example, the ubiquitin-specific protease 15 (USP15) can stabilize TRIM25 by removing ubiquitin chains, while some viral proteins, like Influenza A's NS1, can inhibit its function.[10] SARS-CoV-2 ORF6 protein has also been shown to target TRIM25 for proteasomal degradation.[16] Ensure consistent cell culture conditions and check for potential viral contaminants.

Troubleshooting Guides Issue 1: N6F11 treatment does not induce ferroptosis or GPX4 degradation.

- Possible Cause 1: Low TRIM25 Expression.
 - Troubleshooting: Confirm TRIM25 expression levels in your cell line of interest via Western blot or qRT-PCR. TRIM25 is predominantly expressed in cancer cells, and its levels can be low or absent in certain cell types, particularly non-cancerous or immune cells.[3][17] If TRIM25 levels are low, consider using a cell line known to have high TRIM25 expression or transiently overexpressing TRIM25.
- Possible Cause 2: Inactive N6F11 Compound.



- Troubleshooting: Ensure the proper storage and handling of the N6F11 compound.
 Prepare fresh solutions in an appropriate solvent like DMSO for each experiment.[2] Test a range of concentrations, as the effective concentration can vary between cell lines, typically in the micromolar range.[1][3]
- Possible Cause 3: Proteasome Inhibition.
 - Troubleshooting: The N6F11-TRIM25-mediated degradation of GPX4 is dependent on the proteasome.[2] Ensure that other treatments or experimental conditions are not inadvertently inhibiting proteasomal activity. As a control, you can co-treat cells with N6F11 and a proteasome inhibitor (e.g., MG132) and check if GPX4 degradation is rescued.[16]

Issue 2: Difficulty detecting TRIM25-mediated ubiquitination of a target protein.

- Possible Cause 1: Transient Interaction.
 - Troubleshooting: The interaction between an E3 ligase and its substrate is often transient.
 To "trap" substrates, consider using a catalytically inactive mutant of TRIM25, such as
 TRIM25-R54P, which can bind to but not efficiently ubiquitinate its targets, making the interaction easier to detect via co-immunoprecipitation.[13][18]
- Possible Cause 2: Incorrect Ubiquitin Linkage Detection.
 - Troubleshooting: TRIM25 can mediate different types of ubiquitin linkages (e.g., K48, K63).[8][13] Ensure you are using antibodies or techniques that can detect the specific type of polyubiquitin chain you are investigating. Using ubiquitin mutants (e.g., HA-Ub-K48 or -K63) in your ubiquitination assays can help identify the specific linkage type.[18]
- Possible Cause 3: Low Target Protein Expression.
 - Troubleshooting: Overexpress your target protein (e.g., V5-tagged UPF1, myc-tagged G3BP1) along with HA-tagged ubiquitin and TRIM25 in your cells to increase the signal in your ubiquitination assay.[13][18]

Quantitative Data Summary



Table 1: N6F11 Activity and Effects

Parameter	Value/Observation	Cell Line(s)	Source
Effective Concentration	5 μΜ	PANC1	
Time to GPX4 Suppression	12 hours	PANC1	
Cell Death Induction	Nearly 50% dead within 12 hours	Human pancreatic cancer cells	[6]
Mechanism of Action	Induces proteasomal degradation of GPX4	Cancer cells	[2]
Selectivity	Spares immune cells (T cells, NK cells, etc.)	Various	[3][17]

Table 2: Regulation of TRIM25 Expression

Regulator	Effect on TRIM25	Mechanism	Source
Type I Interferon	Upregulation	Transcriptional Induction	[7][13]
Estrogen	Upregulation	Transcriptional Induction	[7]
miRNA (e.g., miR- 30a)	Downregulation	Binds 3' UTR of mRNA	[7]
USP15	Stabilization	Deubiquitination	[10]
SARS-CoV-2 ORF6	Downregulation	Proteasomal Degradation	[16]
Influenza A NS1	Inhibition	Prevents Dimerization	[10]

Experimental Protocols



Western Blotting for TRIM25 and GPX4 Expression

This protocol is used to determine the protein levels of TRIM25 and GPX4 in cells following treatment with **N6F11**.

- Cell Lysis: Treat cells with N6F11 for the desired time and concentration. Wash cells with icecold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Denature 20-30 μg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against TRIM25, GPX4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRPconjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]

Co-Immunoprecipitation (Co-IP) to Identify TRIM25 Interactors

This protocol is designed to identify proteins that interact with TRIM25. Using a ligase-deficient mutant like TRIM25-R54P is recommended to trap substrates.[13][18]

 Cell Transfection: Transfect HEK293T cells with a plasmid expressing FLAG-tagged TRIM25 (Wild-Type or R54P mutant).



- Cell Lysis: After 24-48 hours, lyse the cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors).
- Immunoprecipitation: Pre-clear the lysate with protein A/G agarose beads. Incubate the precleared lysate with an anti-FLAG antibody or control IgG overnight at 4°C.
- Bead Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
- Washes: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
- Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
- Analysis: Analyze the eluted proteins by Western blotting to confirm the pulldown of known interactors or by mass spectrometry (MS) to identify novel binding partners.[13][18]

In Vivo Ubiquitination Assay

This assay is used to determine if a specific protein is ubiquitinated by TRIM25 within a cellular context.

- Cell Transfection: Co-transfect HEK293T cells with plasmids expressing:
 - Your V5- or myc-tagged protein of interest.
 - HA-tagged Ubiquitin (HA-Ub).
 - FLAG-tagged TRIM25 (Wild-Type or ligase-deficient mutant).
- Proteasome Inhibition (Optional): To allow ubiquitinated proteins to accumulate, treat the cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting.
- Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions, then dilute with non-denaturing buffer.
- Immunoprecipitation: Perform an immunoprecipitation for your tagged protein of interest (e.g., using an anti-V5 or anti-myc antibody).



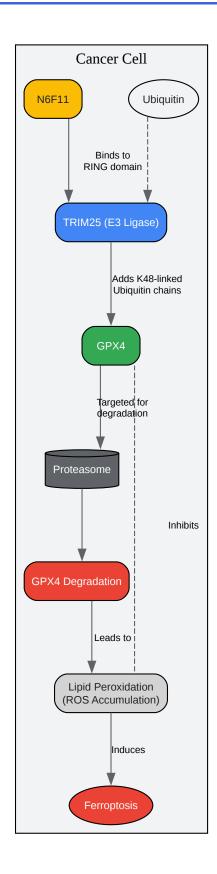




 Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by Western blot. Probe one blot with an anti-HA antibody to detect the ubiquitinated forms of your protein (which will appear as a high-molecular-weight smear or ladder) and another blot with the anti-tag antibody (V5 or myc) to confirm the immunoprecipitation of your target protein.[13]
 [18]

Visualizations

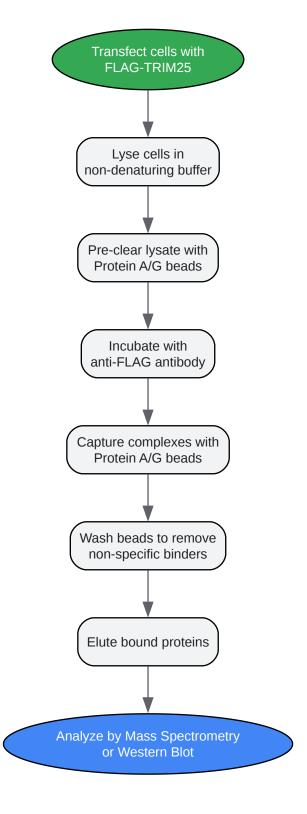




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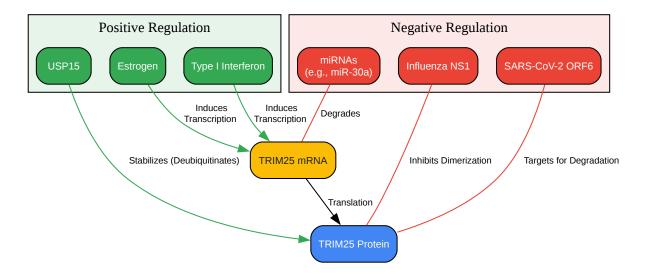
Caption: **N6F11** binds to TRIM25, inducing GPX4 ubiquitination and degradation, leading to ferroptosis.



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Caption: Experimental workflow for Co-Immunoprecipitation to identify TRIM25-interacting proteins.



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Caption: Overview of positive and negative regulators of TRIM25 expression and activity.

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